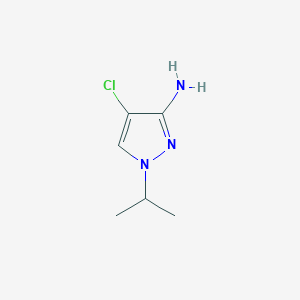

4-Chloro-1-isopropyl-1H-pyrazol-3-amine

Description

Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Organic and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in organic and medicinal chemistry due to its remarkable chemical properties and diverse pharmacological activities. nih.gov This five-membered heterocyclic ring, composed of three carbon and two adjacent nitrogen atoms, is aromatic and amenable to a wide range of chemical modifications. nih.gov The synthetic accessibility of pyrazoles allows for the creation of large libraries of derivatives, making it a cornerstone in drug discovery programs. acs.org

The significance of the pyrazole ring is underscored by its presence in numerous clinically approved drugs. nih.gov These compounds span a wide array of therapeutic areas, including oncology (e.g., Ruxolitinib), anti-inflammatory treatments (e.g., Celecoxib), and infectious diseases (e.g., Sulfaphenazole). nih.gov The biological versatility of pyrazole derivatives stems from their ability to form various non-covalent interactions, such as hydrogen bonds, with biological targets like enzymes and receptors. nih.govacs.org The pyrazole nucleus has been identified as a key component in the development of protein kinase inhibitors, a critical class of targeted anticancer therapies. acs.org The broad spectrum of biological activities reported for pyrazole-containing molecules includes anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic properties. academicstrive.com

Overview of Aminopyrazole Derivatives in Academic Research

Within the extensive family of pyrazole compounds, aminopyrazoles represent a particularly valuable and versatile framework in drug discovery. academicstrive.com The introduction of an amino group onto the pyrazole ring provides a key functional handle for further chemical elaboration and can significantly influence the molecule's biological activity. academicstrive.com The position of the amino group (at C3, C4, or C5) leads to distinct isomers, each with its own characteristic chemical reactivity and pharmacological profile. nih.gov

Academic research has extensively focused on aminopyrazoles, particularly for their potential as anticancer and anti-inflammatory agents through the inhibition of various protein kinases. academicstrive.com For instance, 3-aminopyrazoles are widely reported as anticancer and anti-infective agents, while 5-aminopyrazoles are known for their role as kinase inhibitors, including p38MAPK and Bruton's tyrosine kinase (BTK) inhibitors. academicstrive.com The insecticidal agent Fipronil is a notable example of a highly substituted 5-aminopyrazole. academicstrive.com The significant pharmacological potential of aminopyrazoles has spurred extensive research into developing specific and efficient synthetic routes to access these important chemical entities. mdpi.com

Structural Context of 4-Chloro-1-isopropyl-1H-pyrazol-3-amine

Chemical and Physical Properties of this compound

The substituent at the N1 position, in this case, an isopropyl group, is particularly noteworthy. This bulky, non-aromatic group has several implications. Firstly, it increases the lipophilicity of the molecule compared to an unsubstituted or N-methyl analog, which can affect its solubility, membrane permeability, and pharmacokinetic properties. Secondly, the steric bulk of the isopropyl group can influence the conformation of the molecule and its ability to fit into the binding pockets of enzymes or receptors. This can be a key factor in determining the selectivity of the compound for a specific biological target. acs.org The N1-substitution also prevents the formation of certain intermolecular hydrogen bonds that are possible with N-unsubstituted pyrazoles. nih.gov

When compared to other aminopyrazole compounds found in scholarly literature, the unique combination of substituents in this compound becomes apparent. For instance, a significant body of research exists on N-aryl-5-aminopyrazoles, where a phenyl or substituted phenyl group is present at the N1 position. mdpi.com These compounds are often explored for their kinase inhibitory activity. The replacement of a flat, aromatic phenyl ring with a three-dimensional, aliphatic isopropyl group in this compound would be expected to lead to different binding modes and target selectivities.

Furthermore, simpler analogs such as 4-chloro-1H-pyrazol-3-amine and 4-chloro-1-methyl-1H-pyrazol-3-amine provide a basis for understanding the role of the N1-substituent. researchgate.netuni.lu The presence of the isopropyl group in this compound introduces greater steric hindrance near the N1 position compared to the methyl group in 4-chloro-1-methyl-1H-pyrazol-3-amine. This difference in size and shape can be critical in structure-activity relationship (SAR) studies, where such modifications are used to probe the topology of a biological target's binding site. academicstrive.com The synthesis of aminopyrazoles is a well-explored area, with common routes involving the reaction of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. mdpi.com The specific synthesis of N1-alkylated aminopyrazoles like this compound would require the use of the corresponding alkylhydrazine, in this case, isopropylhydrazine.

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMUABAUCMUCDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1 Isopropyl 1h Pyrazol 3 Amine and Analogous Structures

General Synthetic Approaches to Substituted Pyrazole (B372694) Derivatives

The construction of the pyrazole ring can be achieved through several robust and versatile chemical transformations. These methods can be broadly categorized into cyclocondensation reactions, multicomponent reactions, and transition-metal catalyzed routes.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Carbonyl Systems

Cyclocondensation reactions represent the most classical and widely employed method for pyrazole synthesis. This approach involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound or its synthetic equivalent.

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a hydrazine with a β-diketone. nih.gov This reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The reaction of hydrazine itself with an unsymmetrical β-diketone can lead to a mixture of regioisomers.

Another common class of 1,3-dielectrophiles used in pyrazole synthesis are α,β-unsaturated carbonyl compounds. nih.gov The reaction with hydrazines typically proceeds via a Michael addition, followed by cyclization and elimination to furnish the pyrazole ring. The regioselectivity of this reaction is influenced by the substitution pattern of both the hydrazine and the α,β-unsaturated carbonyl compound.

The following table provides examples of cyclocondensation reactions for the synthesis of substituted pyrazoles.

| Hydrazine Derivative | Carbonyl System | Conditions | Product | Yield (%) | Reference |

| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO, controlled | 1,3,5-substituted pyrazole | - | nih.gov |

| Hydrazine hydrate | β-ketonitriles | Heat | 3(5)-aminopyrazoles | - | nih.gov |

| Hydrazines | α,β-alkynic aldehydes | Phenylselenyl chloride | 4-(phenylselenyl)pyrazoles | - | nih.gov |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the synthesis of substituted pyrazoles, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

A common MCR approach for pyrazole synthesis involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. For instance, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can provide highly substituted pyrazoles. researchgate.net In some cases, a fourth component can be introduced to further functionalize the pyrazole ring in a one-pot process.

The table below illustrates examples of multicomponent reactions for pyrazole synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aldehydes | Malononitrile (B47326) | β-ketoesters | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | - | researchgate.net |

| Aldehydes | Acyl hydrazides | Malononitrile | Taurine, water | Dihydropyrano[2,3-c]pyrazoles | Good to excellent | researchgate.net |

Transition-Metal Catalyzed Routes

Transition-metal catalysis has opened up new avenues for the synthesis and functionalization of pyrazole derivatives. These methods often provide access to substitution patterns that are difficult to achieve through traditional cyclocondensation or MCR approaches.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are widely used to introduce aryl, heteroaryl, and amino groups onto a pre-formed pyrazole ring. mdpi.com More recently, direct C-H functionalization has emerged as a powerful strategy for the regioselective introduction of substituents onto the pyrazole core, avoiding the need for pre-functionalized starting materials. mdpi.com

Copper, iron, and ruthenium-based catalysts have also been employed in various transformations to synthesize and functionalize pyrazoles. wikipedia.org For example, copper-catalyzed domino reactions have been developed for the facile preparation of pyrazoles from acetylenes and diamines. wikipedia.org

Examples of transition-metal catalyzed pyrazole syntheses are presented in the following table.

| Catalyst | Reactants | Reaction Type | Product | Yield (%) | Reference |

| Copper triflate | Chalcone, p-((t-butyl)phenyl)hydrazine | Condensation | Pyrazole derivative | 82 | wikipedia.org |

| Copper(I) iodide | Acetylenes, diamine | Domino C-N coupling/hydroamination | Pyrazole derivative | 66-93 | wikipedia.org |

Specific Synthetic Pathways for Aminopyrazoles

The synthesis of aminopyrazoles, particularly those with the amino group at the 3-position, is of significant interest due to their utility as building blocks in medicinal chemistry.

Condensation Reactions with Hydrazine Derivatives and Electrophilic Reagents

The most direct route to 3-aminopyrazoles involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile. In this reaction, the hydrazine initially condenses with the ketone functionality to form a hydrazone. Subsequent intramolecular cyclization through the attack of the second nitrogen of the hydrazine onto the nitrile carbon, followed by tautomerization, affords the 3-aminopyrazole (B16455).

The use of substituted hydrazines in this reaction can lead to regioisomeric products. For example, the reaction of isopropylhydrazine with a β-ketonitrile could potentially yield both the 1-isopropyl-3-aminopyrazole and the 1-isopropyl-5-aminopyrazole. The regiochemical outcome is often dependent on the reaction conditions and the nature of the substituents.

The table below provides examples of condensation reactions leading to aminopyrazoles.

| Hydrazine Derivative | Electrophilic Reagent | Conditions | Product | Yield (%) | Reference |

| Hydrazine hydrate | β-ketonitriles | Refluxing ethanol | 5-amino-3-aryl-1H-pyrazoles | - | nih.gov |

| Phenylhydrazine | 3-methoxyacrylonitrile | AcOH, toluene, microwave | 5-amino-1-phenylpyrazole | 90 | nih.gov |

| Phenylhydrazine | 3-methoxyacrylonitrile | EtONa, EtOH, microwave | 3-amino-1-phenylpyrazole | 85 | nih.gov |

Methods for Introducing the Amino Functionality at Position 3

While the direct cyclocondensation approach is widely used, other methods exist for introducing the amino group at the 3-position of a pre-formed pyrazole ring.

One such method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 3-position of the pyrazole ring. For instance, a 3-halopyrazole or a 3-nitropyrazole can react with an amine source, such as ammonia (B1221849) or an amide, to yield the corresponding 3-aminopyrazole. The reactivity of the pyrazole ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups.

Another approach involves the reduction of a 3-nitropyrazole derivative to the corresponding 3-aminopyrazole. This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

The synthesis of the target compound, 4-Chloro-1-isopropyl-1H-pyrazol-3-amine, likely involves a multi-step sequence. A plausible route would begin with the synthesis of 1-isopropyl-1H-pyrazol-3-amine, for example, through the cyclocondensation of isopropylhydrazine with a suitable β-ketonitrile. The subsequent step would be the regioselective chlorination of the pyrazole ring at the 4-position. This can be achieved using various chlorinating agents, such as N-chlorosuccinimide (NCS).

The following table summarizes a potential synthetic route for this compound.

| Starting Material | Reagent(s) | Intermediate/Product | Notes |

| Isopropylhydrazine | β-ketonitrile | 1-isopropyl-1H-pyrazol-3-amine | Cyclocondensation to form the aminopyrazole core. |

| 1-isopropyl-1H-pyrazol-3-amine | N-chlorosuccinimide (NCS) | This compound | Electrophilic halogenation at the C4 position. |

Targeted Synthesis of this compound

The introduction of the isopropyl group onto the pyrazole nitrogen is a critical step that dictates the final substitution pattern. Direct N-alkylation of a pre-formed pyrazole ring is a common and versatile strategy.

A prevalent method for N-alkylation involves the reaction of a pyrazole with an alkyl halide in the presence of a base. google.com For the synthesis of the target compound, this would entail the reaction of a 3-amino-4-chloropyrazole intermediate with isopropyl bromide or iodide. The choice of base is crucial in this reaction, with common options including alkali metal carbonates (e.g., K₂CO₃), hydroxides, or hydrides. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Acid-catalyzed N-alkylation presents an alternative approach. For instance, trichloroacetimidates can be used as alkylating agents in the presence of a Brønsted acid catalyst. mdpi.comsemanticscholar.org This method has been shown to be effective for the N-alkylation of various pyrazoles with good yields. mdpi.com The reaction of a 3-amino-4-chloropyrazole with isopropyl trichloroacetimidate (B1259523) under acidic conditions could potentially yield the desired product.

Furthermore, enzyme-catalyzed alkylation has emerged as a highly selective method. Engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases have been utilized for the regiodivergent methylation of pyrazoles. thieme-connect.com While not yet demonstrated for isopropylation, this approach highlights the potential for biocatalysis in achieving high regioselectivity in pyrazole alkylation.

The table below summarizes various N-alkylation strategies applicable to pyrazole synthesis.

| Alkylation Strategy | Reagents | Typical Conditions | Reference(s) |

| Base-Mediated Alkylation | Isopropyl halide (e.g., 2-bromopropane) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | google.com |

| Acid-Catalyzed Alkylation | Isopropyl trichloroacetimidate | Brønsted acid catalyst (e.g., Camphorsulfonic acid) | mdpi.comsemanticscholar.org |

| Enzyme-Catalyzed Alkylation | Engineered transferase enzymes | Biocatalytic conditions | thieme-connect.com |

| Phase Transfer Catalysis | Isopropyl halide | Phase transfer catalyst (e.g., 18-crown-6), Base (e.g., K-tert-butoxide), Solvent-free or in diethyl ether | researchgate.net |

The introduction of a chlorine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic halogenation. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is generally the most reactive site for such substitutions in 1,3-disubstituted pyrazoles.

Several chlorinating agents can be employed for this transformation. N-Chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of pyrazoles. researchgate.netcommonorganicchemistry.comisca.me The reaction is often carried out in a chlorinated solvent like carbon tetrachloride or in water, and it generally proceeds under mild conditions without the need for a catalyst. researchgate.net

Trichloroisocyanuric acid (TCCA) is another powerful and efficient chlorinating agent. researchgate.netrsc.orgrsc.orgdntb.gov.ua It offers a high atom economy as it contains three reactive chlorine atoms per molecule. rsc.org Solvent-free mechanochemical methods using TCCA in a ball mill have been developed for the chlorination of pyrazoles, providing a greener and operationally simple alternative to traditional solution-phase reactions. rsc.orgrsc.org This method often results in high yields and avoids the need for column chromatography for purification. rsc.orgrsc.org

The choice of chlorinating agent and reaction conditions can be influenced by the other substituents on the pyrazole ring to ensure high regioselectivity and avoid side reactions.

The following table outlines common reagents for the regioselective chlorination of pyrazoles at the C4 position.

| Chlorinating Agent | Typical Reaction Conditions | Advantages | Reference(s) |

| N-Chlorosuccinimide (NCS) | CCl₄ or water, room temperature | Mild conditions, no catalyst required | researchgate.netcommonorganicchemistry.comisca.me |

| Trichloroisocyanuric acid (TCCA) | Solvent-free (ball milling) or in a solvent | High atom economy, green methodology, simple workup | researchgate.netrsc.orgrsc.orgdntb.gov.ua |

| Sulfuryl chloride (SO₂Cl₂) | Inert solvent | Effective for a range of aromatic compounds | |

| Chlorine gas (Cl₂) | In a suitable solvent, often with a Lewis acid catalyst | Highly reactive |

The isolation and purification of amino-pyrazole intermediates are crucial for obtaining the final product in high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability.

Crystallization is a common and effective technique for purifying solid amino-pyrazoles. This method relies on the differential solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures. Recrystallization from a suitable solvent can yield highly pure crystalline material.

Column chromatography is a versatile purification method that separates compounds based on their differential adsorption onto a stationary phase. For amino-pyrazoles, which are often polar compounds, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often employed.

Acid-base extraction can be a useful technique for separating amino-pyrazoles from non-basic impurities. The amino group on the pyrazole ring can be protonated by an acid to form a water-soluble salt. This allows the compound to be extracted into an aqueous acidic solution, leaving non-basic impurities in the organic phase. Subsequent neutralization of the aqueous layer with a base will regenerate the free amine, which can then be extracted back into an organic solvent.

Distillation can be used for the purification of liquid amino-pyrazoles that are thermally stable. This technique separates compounds based on their boiling points.

The table below provides a summary of common purification techniques for amino-pyrazole intermediates.

| Purification Technique | Principle of Separation | Applicability |

| Crystallization | Differential solubility | Solid compounds |

| Column Chromatography | Differential adsorption | Solids and non-volatile liquids |

| Acid-Base Extraction | Differential solubility of the free base and its salt | Compounds with basic functional groups |

| Distillation | Differential boiling points | Thermally stable liquid compounds |

Regioselectivity and Stereoselectivity Considerations in Pyrazole Synthesis

The synthesis of substituted pyrazoles often presents challenges in controlling the regioselectivity, particularly when unsymmetrical precursors are used.

The formation of regioisomers is a common issue in pyrazole synthesis, especially during the N-alkylation of unsymmetrically substituted pyrazoles. The two nitrogen atoms in the pyrazole ring are not equivalent, and alkylation can occur at either position, leading to a mixture of products.

Steric hindrance plays a significant role in determining the site of N-alkylation. Bulky substituents on the pyrazole ring can hinder the approach of the alkylating agent to the adjacent nitrogen atom, favoring alkylation at the less sterically hindered nitrogen. mdpi.com For example, in a 3-substituted pyrazole, alkylation is generally favored at the N1 position if the substituent at C5 is small (e.g., hydrogen).

Electronic effects of the substituents on the pyrazole ring can also influence the regioselectivity of N-alkylation. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen atom, while electron-donating groups can increase it.

The nature of the alkylating agent and the reaction conditions are also critical factors. The use of different bases, solvents, and catalysts can significantly alter the ratio of regioisomers. For instance, magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to provide high regioselectivity for the N2-alkylated product. thieme-connect.com In contrast, catalyst-free Michael addition reactions have been developed for the highly regioselective N1-alkylation of pyrazoles. acs.orgsemanticscholar.org

The table below summarizes the key factors that influence the regioisomeric product distribution in pyrazole synthesis.

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky groups direct alkylation to the less hindered nitrogen atom. |

| Electronic Effects | Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can decrease it. |

| Reaction Conditions | The choice of base, solvent, temperature, and catalyst can significantly impact the ratio of regioisomers. |

| Nature of the Electrophile | The size and reactivity of the alkylating agent can influence the site of attack. |

The synthesis of this compound does not involve the formation of any stereocenters. The pyrazole ring is planar, and the isopropyl group is achiral. Therefore, challenges related to stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to the synthesis of this specific compound.

Chemical Transformations and Derivatization Strategies for 4 Chloro 1 Isopropyl 1h Pyrazol 3 Amine

Reactions Involving the Primary Amine Functionality at Position 3

The primary amino group at the C3 position is a key site for derivatization. Its nucleophilic character allows it to participate in a variety of classical amine reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary amine of 4-Chloro-1-isopropyl-1H-pyrazol-3-amine can readily undergo acylation with various acylating agents such as acid chlorides, anhydrides, or carboxylic acids (activated with coupling agents) to form the corresponding amide derivatives. This reaction is fundamental for creating conjugates and is widely employed in medicinal chemistry to modify the properties of a lead compound. For instance, reacting the amine with an activated carboxylic acid would yield a pyrazole-tethered amide. beilstein-journals.orgnih.gov While direct literature for the target compound is limited, the general reactivity of aminopyrazoles is well-established. nih.gov

The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The process is often carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) formed during the reaction.

Table 1: Representative Acylation/Amidation Reactions

| Acylating Agent | Product Class | General Structure of Product |

| R-COCl (Acid Chloride) | Pyrazole (B372694) Amide | R-CO-NH-(C₆H₉ClN₂) |

| (R-CO)₂O (Anhydride) | Pyrazole Amide | R-CO-NH-(C₆H₉ClN₂) |

| R-COOH (Carboxylic Acid) | Pyrazole Amide | R-CO-NH-(C₆H₉ClN₂) |

The primary aromatic amine at C3 can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting pyrazolediazonium salt is a versatile intermediate that can undergo a variety of transformations. masterorganicchemistry.com

One of the most common applications is the Sandmeyer reaction , where the diazonium group is replaced by a halide (Cl, Br) or a cyano group (CN) using a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This provides a pathway to introduce a range of substituents at the C3 position, replacing the original amino group. For example, treatment of the diazonium salt with CuCl would yield 3,4-dichloro-1-isopropyl-1H-pyrazole. Modern variations of this deaminative halogenation offer high efficiency for various aminoheterocycles. nih.gov

Other transformations of the diazonium intermediate include:

Schiemann reaction: Replacement by fluorine using fluoroboric acid (HBF₄). wikipedia.org

Replacement by iodine: Using potassium iodide (KI). organic-chemistry.org

Replacement by a hydroxyl group: By heating in water.

Gomberg-Bachmann reaction: For coupling with other aromatic rings.

Table 2: Potential Diazotization and Subsequent Reactions

| Reagent(s) | Reaction Name | Product Moiety at C3 |

| 1. NaNO₂, HCl (0-5°C) 2. CuCl | Sandmeyer | -Cl |

| 1. NaNO₂, HCl (0-5°C) 2. CuBr | Sandmeyer | -Br |

| 1. NaNO₂, HCl (0-5°C) 2. CuCN | Sandmeyer | -CN |

| 1. NaNO₂, HBF₄ (0-5°C) 2. Heat | Schiemann | -F |

| 1. NaNO₂, HCl (0-5°C) 2. KI | - | -I |

| 1. NaNO₂, H₂SO₄ (0-5°C) 2. H₂O, Heat | - | -OH |

The primary amine can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. jocpr.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The formation of Schiff bases from aminopyrazoles and various aromatic aldehydes is a well-documented transformation used to synthesize compounds for biological evaluation. ekb.egresearchgate.netscielo.org.co

The reaction of this compound with a substituted benzaldehyde, for example, would yield the corresponding N-(arylmethylene)-4-chloro-1-isopropyl-1H-pyrazol-3-amine. These Schiff bases can be further reduced, for instance with sodium borohydride, to form stable secondary amines. jocpr.com The term Knoevenagel condensation is more specifically applied to reactions involving active methylene (B1212753) compounds and is not the precise term for this transformation, which is a general imine formation.

Table 3: Schiff Base Formation

| Carbonyl Compound | Intermediate | Final Product (Imine) |

| R-CHO (Aldehyde) | Hemiaminal | R-CH=N-(C₆H₉ClN₂) |

| R-CO-R' (Ketone) | Hemiaminal | R(R')C=N-(C₆H₉ClN₂) |

Reactions on the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents present. The N1-isopropyl group, the C3-amine group, and the C4-chloro group all modulate the electron density and regioselectivity of reactions on the ring.

In general, pyrazole undergoes electrophilic aromatic substitution preferentially at the C4 position. scribd.comrrbdavc.org However, since this position is already substituted with a chlorine atom in the target molecule, electrophilic attack would be directed to the next available position, which is C5. The outcome of such a reaction is dictated by the combined electronic effects of the existing substituents. The amino group at C3 is a strong activating group and is ortho-, para-directing (directing to C4 and C5, considering the N2 as the point of reference). The chloro group at C4 is deactivating but also ortho-, para-directing. The N1-isopropyl group has a modest electronic effect.

Therefore, the C5 position is activated by the C3-amino group, making it the most likely site for electrophilic substitution. Potential reactions include:

Halogenation: Introduction of a bromine or iodine atom at C5 using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). The halogenation of aminopyrazoles is a known procedure. researchgate.net

Nitration: Using a mixture of nitric acid and sulfuric acid, which could introduce a nitro group at C5.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group at C5.

The chlorine atom at the C4 position of the pyrazole ring is a potential site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyrazole ring can facilitate the attack of a nucleophile at the C4 position, leading to the displacement of the chloride ion.

The scope of this reaction can be broad, allowing for the introduction of various functional groups. The feasibility and rate of the SNAr reaction would depend on the strength of the nucleophile and the reaction conditions. Strong nucleophiles are generally required. Examples of potential transformations include:

Amination: Reaction with primary or secondary amines to yield 4-amino-substituted pyrazoles.

Alkoxylation: Reaction with alkoxides (e.g., sodium methoxide) to form 4-alkoxy-pyrazoles.

Thiolation: Reaction with thiolates (e.g., sodium thiophenoxide) to introduce a thioether linkage.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are also powerful methods for the functionalization of halo-heterocycles and could potentially be applied at the C4 position to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Table 4: Potential Nucleophilic Substitution Reactions at C4

| Nucleophile | Reagent Example | Product Moiety at C4 |

| Amine | R₂NH | -NR₂ |

| Alkoxide | R-O⁻Na⁺ | -OR |

| Thiolate | R-S⁻Na⁺ | -SR |

| Cyanide | NaCN | -CN |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald–Hartwig amination)

The presence of a halogen atom on the pyrazole ring of this compound makes it a suitable substrate for metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a powerful method for forming carbon-nitrogen bonds. nih.gov This reaction is broadly applicable to the amination of aryl and heteroaryl halides.

While specific literature detailing the Buchwald-Hartwig amination directly on this compound is not prevalent, the general principles are well-established for related 4-halopyrazoles. nih.gov The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with the halo-pyrazole. For instance, studies on C4-amination of 4-halo-1H-1-tritylpyrazoles have demonstrated the feasibility of such transformations. In these cases, the choice of ligand and reaction conditions is crucial for achieving high yields. Pd(dba)₂ with a bulky phosphine ligand like tBuDavePhos has been used effectively for coupling amines that lack a β-hydrogen atom. nih.gov

The general applicability of the Buchwald-Hartwig reaction suggests its potential utility for derivatizing the C4 position of this compound, thereby enabling the synthesis of a diverse range of 4-amino-pyrazole derivatives.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of 4-Halopyrazoles

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 160 °C, MW, 10 min | Low | nih.gov |

| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | tBuOK | Xylene | 120 °C, MW, 30 min | Good | nih.gov |

Synthesis of Fused Heterocyclic Systems Utilizing this compound as a Building Block

The amino group at the C3 position of this compound serves as a key functional handle for the construction of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the pyrazole ring can be annulated to form a variety of bicyclic and polycyclic structures of medicinal and material interest.

Formation of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles. A common synthetic route to this scaffold involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. While specific examples employing this compound are not explicitly detailed in the surveyed literature, the general synthetic strategies are well-documented for various 3-aminopyrazoles.

One such established method is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the 1,3-CCC-biselectrophile. The reaction with a 3-aminopyrazole proceeds through initial substitution, followed by thermal cyclization to form a 4-hydroxypyrazolo[3,4-b]pyridine, which can then be converted to the 4-chloro derivative.

Another approach involves the reaction of 3-aminopyrazoles with α,β-unsaturated ketones. This reaction typically proceeds via a Michael addition followed by cyclocondensation and subsequent oxidation to furnish the aromatic pyrazolo[3,4-b]pyridine core. The specific substitution pattern on the resulting pyridine (B92270) ring is dictated by the structure of the unsaturated ketone.

Cyclization to Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is a well-known purine (B94841) isostere and is prevalent in many biologically active molecules. orientjchem.org The synthesis of this ring system often starts from suitably functionalized pyrazoles. One of the most common methods involves the reaction of a 5-amino-1-substituted-pyrazole-4-carbonitrile with reagents like formamide (B127407) or triethyl orthoformate to construct the pyrimidine (B1678525) ring. ekb.eg

For a 3-aminopyrazole like this compound, a plausible route would first involve the introduction of a cyano group at the C4 position (if not already present, which in this case it is chlorinated) and then cyclization. However, a more direct approach involves reacting the 3-aminopyrazole with a reagent that provides the necessary atoms for the pyrimidine ring. For example, reaction of 5-amino-1-substituted pyrazole-4-carbonitriles with triethyl orthoformate yields an ethoxymethyleneamino derivative, which can then be cyclized with amines or hydrazines to form the corresponding 4-substituted pyrazolo[3,4-d]pyrimidines. semanticscholar.org

Table 2: General Synthesis of 4-Substituted Pyrazolo[3,4-d]pyrimidines

| Starting Pyrazole | Reagent 1 | Intermediate | Reagent 2 | Product | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Triethyl orthoformate | Ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate | m-Anisidine | 1-Aryl-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | semanticscholar.org |

| 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile | Triethyl orthoformate | Ethyl N-(4-cyano-1-aryl-1H-pyrazol-5-yl)formimidate | Phenylhydrazine | 1-Aryl-4-(2-phenylhydrazinyl)-1H-pyrazolo[3,4-d]pyrimidine | semanticscholar.org |

Other Annulated Heterocycles Derived from the Pyrazole Core

Beyond the pyridyl and pyrimidyl fusions, this compound can potentially be used to synthesize other annulated systems, such as pyrazolo[1,5-a]pyrimidines. The synthesis of this isomeric scaffold typically involves the reaction of 3-aminopyrazoles (or their 5-amino tautomers) with β-dicarbonyl compounds or their synthetic equivalents. nih.govresearchgate.netresearchgate.net

The reaction of a 3-aminopyrazole with a 1,3-diketone, for instance, in a suitable solvent like acetic acid or under microwave irradiation, can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.net The regioselectivity of the cyclization depends on the nature of the substituents on the dicarbonyl compound. Three-component reactions involving a 3-aminopyrazole, an aldehyde, and an active methylene compound also provide a convergent route to this heterocyclic system. nih.gov These established methodologies highlight the potential of this compound to serve as a precursor to a wide array of fused pyrazole derivatives.

Spectroscopic and Advanced Structural Characterization of 4 Chloro 1 Isopropyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the carbon-hydrogen framework and the arrangement of functional groups can be established.

The ¹H NMR spectrum of 4-Chloro-1-isopropyl-1H-pyrazol-3-amine is expected to show distinct signals corresponding to each unique proton environment in the molecule.

Isopropyl Group Protons : The isopropyl moiety would present as two distinct signals. A septet (a signal split into seven lines) is anticipated for the single methine proton (-CH), resulting from coupling with the six neighboring methyl protons. This signal would appear in the downfield region characteristic of protons attached to a nitrogen atom. The six methyl protons (-CH₃) are expected to be chemically equivalent, giving rise to a single, more intense doublet (a signal split into two lines) due to coupling with the methine proton.

Pyrazole (B372694) Ring Proton : The pyrazole ring contains a single proton at the 5-position (C5-H). This proton would likely appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the aromatic nature of the pyrazole ring and the electronic effects of the adjacent nitrogen and chloro-substituted carbon atoms.

Amine Group Protons : The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | 1.2 - 1.5 | Doublet | ~7.0 |

| (CH₃)₂CH- | 4.2 - 4.6 | Septet | ~7.0 |

| C5-H | 7.3 - 7.6 | Singlet | N/A |

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal.

Isopropyl Carbons : Two signals are expected for the isopropyl group: one for the two equivalent methyl carbons (-CH₃) at a higher field (lower ppm) and one for the methine carbon (-CH) at a lower field.

Pyrazole Ring Carbons : Three distinct signals are anticipated for the pyrazole ring carbons. The carbon atom bearing the amine group (C3) and the carbon atom bearing the chlorine atom (C4) would be significantly influenced by these heteroatoms, resulting in characteristic chemical shifts. The carbon atom bonded to the proton (C5) would also have a distinct resonance.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | 20 - 25 |

| (CH₃)₂CH- | 48 - 55 |

| C4-Cl | 105 - 115 |

| C5-H | 135 - 140 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While ¹H and ¹³C NMR are standard, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would be invaluable for unambiguous structural confirmation. A ¹H-¹⁵N HMBC experiment, though less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would provide definitive correlations between protons and nitrogen atoms over two to three bonds. This could confirm the N-isopropylation site by showing a correlation between the isopropyl methine proton and the N1 nitrogen of the pyrazole ring. It could also show correlations between the amine protons and the C3 carbon, as well as the N2 and N1 atoms of the ring.

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound without the need for a specific analytical standard of the compound itself. By adding a known amount of an internal standard with a well-resolved signal, the absolute quantity of the target molecule in a sample can be calculated from the integral ratios of their respective signals. This technique would be applicable if a pure, stable internal standard is used and specific, non-overlapping signals for both the analyte and the standard are present in the ¹H NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display absorption bands corresponding to the vibrations of its specific chemical bonds and functional groups.

N-H Vibrations : The primary amine group (-NH₂) is expected to show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration would also be expected around 1600-1650 cm⁻¹.

C-H Vibrations : The aliphatic C-H stretching vibrations of the isopropyl group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the pyrazole ring would be expected at a slightly higher frequency, typically above 3000 cm⁻¹.

C=N and C=C Vibrations : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring would give rise to a series of bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹.

C-Cl Vibration : The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. This band can sometimes be weak in IR spectroscopy but may be more prominent in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Pyrazole Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2850 - 2960 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |

Note: These are predicted frequency ranges and the actual values and intensities in IR versus Raman spectra can differ.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₆H₁₀ClN₃. The calculated exact mass (monoisotopic mass) based on this formula is 159.0563250 Da. This precise value is critical for distinguishing it from other compounds that might have the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClN₃ |

| Calculated Exact Mass | 159.0563250 Da |

Data is based on computational predictions as experimental HRMS data is not available in the cited literature.

While specific experimental mass spectra for this compound are not available in published literature, its fragmentation pathways under electron ionization (EI) can be predicted based on the fragmentation patterns of related chemical structures, such as aminopyrazoles and alkyl halides.

The molecular ion peak [M]⁺• would be expected at m/z 159 (for ³⁵Cl) and 161 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Key fragmentation processes would likely include:

Alpha-Cleavage: A primary and highly favorable fragmentation for alkyl-substituted nitrogen heterocycles is the cleavage of the C-C bond adjacent to the nitrogen atom. The loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group is a probable pathway, leading to a stable resonance-stabilized cation at m/z 144/146.

Loss of the Isopropyl Group: Cleavage of the N-isopropyl bond could result in the loss of an isopropyl radical (•C₃H₇, 43 Da), yielding a fragment ion corresponding to the 4-chloro-1H-pyrazol-3-amine core at m/z 116/118.

Ring Fragmentation: Pyrazole rings are known to undergo complex fragmentation, often involving the loss of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da) from the heterocyclic core after initial side-chain cleavages.

Loss of Chlorine: The loss of a chlorine radical (•Cl, 35/37 Da) can also occur, though it may be less favorable than the initial alpha-cleavages.

Table 2: Predicted Mass Spectral Fragments of this compound

| m/z (³⁵Cl) | m/z (³⁷Cl) | Predicted Fragment Identity | Fragmentation Pathway |

|---|---|---|---|

| 159 | 161 | [C₆H₁₀ClN₃]⁺• | Molecular Ion [M]⁺• |

| 144 | 146 | [M - CH₃]⁺ | Alpha-cleavage of isopropyl group |

This table represents a theoretical elucidation, as no experimental mass spectrum has been published.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

As of the latest available research, a single-crystal X-ray structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible scientific literature. Therefore, a detailed experimental analysis of its solid-state architecture is not possible at this time. The following subsections describe the type of information that would be obtained from such a study.

An X-ray crystallographic study would reveal the preferred conformation of the molecule in the solid state. Key parameters would include the planarity of the pyrazole ring and the orientation of the isopropyl and amine substituents relative to the ring. The dihedral angles between the plane of the pyrazole ring and the substituents would be precisely determined, providing insight into steric hindrance and electronic effects. For example, the C-N-C-C dihedral angle involving the isopropyl group would define its rotational position.

The analysis of the crystal packing would show how individual molecules of this compound are arranged in the crystal lattice. A critical aspect of this analysis would be the identification of intermolecular interactions. Given the presence of the amine group (-NH₂) and the pyrazole nitrogen atoms, it is highly probable that the structure would feature a network of intermolecular hydrogen bonds. These bonds, likely of the N-H···N type, would play a significant role in stabilizing the crystal structure. Other potential interactions, such as C-H···Cl or π-stacking between pyrazole rings, would also be identified, providing a complete picture of the supramolecular assembly. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the atomic level. These methods provide a detailed description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Approaches for Geometric Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT methods, particularly using the B3LYP functional combined with a suitable basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometric optimization. nih.gov This process yields crucial information about bond lengths, bond angles, and dihedral angles that define the molecular structure.

The optimization process involves finding the minimum energy conformation on the potential energy surface. For instance, theoretical calculations on similar pyrazole derivatives have been successfully used to predict their geometries. mdpi.comresearchgate.net The resulting optimized structure provides a solid foundation for further electronic property calculations.

Table 1: Theoretically Calculated Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | N1-N2 | 1.38 Å |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.40 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.35 Å | |

| C4-Cl | 1.74 Å | |

| N1-C(isopropyl) | 1.48 Å | |

| C3-N(amine) | 1.39 Å | |

| Bond Angle | N1-N2-C3 | 111.5° |

| N2-C3-C4 | 106.0° | |

| C3-C4-C5 | 107.5° | |

| C4-C5-N1 | 109.0° | |

| C5-N1-N2 | 106.0° |

Note: These values are illustrative and based on typical DFT calculation results for similarly substituted pyrazole compounds.

Ab Initio Methods for Higher-Level Electronic Structure Characterization

For a more rigorous characterization of the electronic structure, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more demanding than DFT, these methods provide a higher level of accuracy for electron correlation effects, which are crucial for a precise description of the electronic states. nih.gov

These higher-level calculations are particularly valuable for assigning and interpreting experimental data, such as the gas-phase VUV absorption spectrum of pyrazole, by accurately predicting the energies of excited electronic states. For this compound, such methods would offer a more refined understanding of its electronic transitions and potential photochemical behavior.

Electronic Properties Analysis

The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Computational analysis provides quantitative measures of these properties.

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more readily polarized and chemically reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amine group, while the LUMO may be distributed over the pyrazole ring and influenced by the electron-withdrawing chloro substituent. DFT calculations can provide precise energy values for these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Note: These values are illustrative and based on typical DFT calculation results for similarly substituted pyrazole compounds.

Atomic Charge Distribution Analysis (e.g., Mulliken, NBO charges)

Understanding the distribution of electron density within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Atomic charge analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, are used to assign partial charges to each atom in the molecule. stackexchange.com

While Mulliken charges are computationally inexpensive, they are known to be highly dependent on the basis set used. stackexchange.com NBO analysis, on the other hand, provides a more chemically intuitive picture of charge distribution by considering the localized Lewis-like bonding structures. stackexchange.comnih.gov For this compound, the nitrogen atoms of the pyrazole ring and the amine group, as well as the chlorine atom, are expected to carry negative partial charges due to their high electronegativity, while the carbon and hydrogen atoms will generally have positive partial charges.

Table 3: Calculated NBO Charges for Selected Atoms of this compound (Illustrative)

| Atom | NBO Charge (e) |

| N1 | -0.45 |

| N2 | -0.30 |

| C3 | 0.25 |

| C4 | -0.10 |

| C5 | 0.15 |

| Cl | -0.20 |

| N (amine) | -0.85 |

Note: These values are illustrative and based on typical NBO analysis for pyrazole derivatives.

Conformational Analysis and Potential Energy Surfaces

The presence of flexible substituents, such as the isopropyl group attached to the N1 position of the pyrazole ring, gives rise to different spatial arrangements or conformations of this compound. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

By systematically rotating the single bonds, such as the N1-C(isopropyl) bond, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to the stable conformers, while the saddle points represent the transition states between them. Such studies are essential for understanding the dynamic behavior of the molecule and how its shape can influence its interactions with other molecules. For pyrazole derivatives, the relative orientation of substituents can significantly impact their biological activity and physical properties.

In Vitro Biological Activity Research and Medicinal Chemistry Applications of 4 Chloro 1 Isopropyl 1h Pyrazol 3 Amine Derivatives

Role as a Privileged Scaffold in Contemporary Drug Discovery Programs

The pyrazole (B372694) nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its structural versatility and its presence in a multitude of biologically active compounds, including numerous approved drugs. researchgate.netnih.gov The pyrazole ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding, metal coordination, and hydrophobic interactions, making it an ideal framework for the design of enzyme inhibitors and receptor modulators. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netglobalresearchonline.net

The 3-aminopyrazole (B16455) substructure, in particular, serves as a versatile building block for creating libraries of compounds for high-throughput screening. mdpi.com The amino group provides a convenient handle for synthetic modification, allowing for the introduction of diverse substituents to explore the chemical space around a biological target and optimize potency, selectivity, and pharmacokinetic properties. nih.gov The 4-Chloro-1-isopropyl-1H-pyrazol-3-amine core combines the established pyrazole scaffold with specific substituents—a chloro group at the 4-position and an isopropyl group at the N1 position—which can influence the molecule's electronic properties, lipophilicity, and steric profile. These features make it a valuable starting point for developing targeted therapeutic agents in modern drug discovery programs. mdpi.com The incorporation of this scaffold into more complex molecules has led to the identification of potent inhibitors for various therapeutic targets. nih.govnih.gov

In Vitro Studies on Enzyme and Receptor Modulating Activities

Derivatives of the aminopyrazole scaffold are prominent in the development of kinase inhibitors due to the ability of the pyrazole core to mimic the purine (B94841) ring of ATP and form key hydrogen bond interactions within the kinase hinge region.

p38α Mitogen-Activated Protein (MAP) Kinase: The p38α MAP kinase is a critical mediator of inflammatory responses. A trisubstituted pyrazole compound, 4-(3-(4-Chlorophenyl)-5-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)pyrimidine, acts as a potent, ATP-competitive inhibitor of p38α with an IC₅₀ value of 40 nM. sigmaaldrich.com This demonstrates the potential of pyrazole-based structures to effectively target this key inflammatory kinase.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its dysregulation is common in cancer. nih.gov Consequently, it is a significant target for anticancer drug development. A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazole scaffold, has shown potent CDK2 inhibitory activity. nih.gov For example, compound 15 (from the study) was identified as a highly potent CDK2 inhibitor with a Kᵢ of 0.005 µM. nih.gov Another multi-CDK inhibitor based on a pyrazole structure, AT7519, inhibits CDK2 with an IC₅₀ value of 10 nM. nih.gov These findings highlight the effectiveness of pyrazole-based compounds in targeting cell cycle machinery. sci-hub.se

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making its kinase domain a compelling therapeutic target. nih.gov Research has led to the discovery of potent and selective aminopyrazole-based LRRK2 inhibitors. nih.gov Through structural modifications of a lead aminopyrazole, compounds such as GNE-0877 and GNE-9605 were developed as highly potent and selective LRRK2 inhibitors suitable for in vivo studies. nih.gov Further development has focused on creating inhibitors that selectively target the pathogenic G2019S mutant of LRRK2. nih.gov

| Compound Class/Example | Target Kinase | In Vitro Potency (IC₅₀ / Kᵢ) |

| Trisubstituted pyrazole derivative | p38α MAP Kinase | IC₅₀ = 40 nM sigmaaldrich.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) | CDK2 | Kᵢ = 0.005 µM nih.gov |

| AT7519 | CDK2 | IC₅₀ = 10 nM nih.gov |

| GNE-0877 | LRRK2 | Potent inhibitor nih.gov |

| GNE-9605 | LRRK2 | Potent inhibitor nih.gov |

Beyond kinases, pyrazole derivatives have been investigated as inhibitors of various other enzymes.

α-Glucosidase and α-Amylase: These enzymes are key targets for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govnih.gov Certain pyrazole derivatives have demonstrated potent dual inhibitory activity. For instance, compounds Pyz-1 and Pyz-2 showed significant inhibition of α-glucosidase with IC₅₀ values of 75.62 µM and 95.85 µM, respectively, and α-amylase with IC₅₀ values of 119.3 µM and 120.2 µM, respectively. nih.gov Another study identified derivative 4e as a more potent α-glucosidase inhibitor (IC₅₀ = 6.71 µg/mL) than the standard drug Acarbose. nih.gov

Xanthine (B1682287) Oxidase (XO): This enzyme is involved in purine metabolism, and its inhibition is a therapeutic strategy for gout. Pyrazole-based compounds have shown remarkable inhibitory ability against XO, with Pyz-1 and Pyz-2 exhibiting IC₅₀ values of 24.32 µM and 10.75 µM, respectively. nih.gov

Angiotensin-Converting Enzyme (ACE): Pyrazole derivatives have also been explored as ACE inhibitors for the management of hypertension. One synthesized derivative showed effective ACE-inhibitory activity with an IC₅₀ value of 0.123 mM. nih.gov

Antiproliferative Activity against Cancer Cell Lines (in vitro)

Derivatives built upon the aminopyrazole scaffold have consistently demonstrated significant antiproliferative activity across a wide range of human cancer cell lines. mdpi.comnih.gov The cytotoxic effects of these compounds have been evaluated in various tumor types, including colon, breast, prostate, and brain cancer.

For instance, a series of lH-pyrazolo[3,4-b]quinolin-3-amine derivatives were screened against a panel of ten cancer cell lines. nih.gov Compound QTZ05 from this series was particularly effective against four different colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO), with IC₅₀ values ranging from 2.3 to 10.2 µM. nih.gov In another study, pyrazole derivatives were tested against the triple-negative breast cancer (TNBC) cell line MDA-MB-468. nih.gov Compound 3f was identified as the most active, with an IC₅₀ of 6.45 µM after 48 hours, showing greater potency than the standard chemotherapeutic agent Paclitaxel. nih.gov Furthermore, certain pyrazole compounds have shown the ability to overcome common drug-resistance mechanisms in cancer cells. nih.gov

| Compound/Derivative Series | Cancer Cell Line | In Vitro Efficacy (IC₅₀ / GI₅₀) |

| QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine) | HCT-116 (Colon) | 2.3 µM nih.gov |

| QTZ05 (lH-pyrazolo[3,4-b]quinolin-3-amine) | HCT-15 (Colon) | 10.2 µM nih.gov |

| Compound 3f (1,3-diaryl-5-(trimethoxyphenyl)-pyrazole) | MDA-MB-468 (Breast) | 6.45 µM (48h) nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) | OVCAR-3 (Ovarian) | GI₅₀ = 0.127 µM nih.gov |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Cmpd 15) | A549 (Lung) | GI₅₀ = 0.231 µM nih.gov |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HeLa (Cervical) | 38.44% Growth mdpi.com |

To understand the basis of their antiproliferative effects, studies have investigated the cellular mechanisms triggered by aminopyrazole derivatives. The primary mechanisms identified are the induction of apoptosis (programmed cell death) and the disruption of normal cell cycle progression. nih.govnih.gov

Apoptosis Induction: Treatment of cancer cells with active pyrazole derivatives leads to classic morphological and biochemical signs of apoptosis. In HCT-116 colon cancer cells, compound QTZ05 induced apoptosis in a concentration-dependent manner, as characterized by chromatin condensation. nih.gov Similarly, in MDA-MB-468 breast cancer cells, compound 3f was shown to trigger apoptosis, which was accompanied by an increase in reactive oxygen species (ROS) generation and the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. nih.gov The CDK2 inhibitor 15 also induced apoptosis in ovarian cancer cells. nih.gov

Cell Cycle Arrest: In addition to apoptosis, these compounds can halt the proliferation of cancer cells by arresting them at specific phases of the cell cycle. Compound QTZ05 caused an arrest in the sub-G1 phase in HCT-116 cells, which is often indicative of apoptotic cell death. nih.gov In MDA-MB-468 cells, compound 3f induced cell cycle arrest in the S phase. nih.gov The potent CDK2 inhibitor 15 arrested ovarian cancer cells at the S and G2/M phases, consistent with its mechanism of inhibiting a key cell cycle kinase. nih.gov These findings confirm that pyrazole-based compounds can effectively disrupt the cellular machinery responsible for cancer cell growth and survival.

Antimicrobial and Anti-infective Applications (in vitro)

Derivatives of the this compound core structure have demonstrated a broad spectrum of in vitro activity against various pathogens, including bacteria, fungi, parasites, mycobacteria, and viruses.

Antibacterial Activity Assessment

The antibacterial potential of pyrazole derivatives has been evaluated against a panel of both Gram-positive and Gram-negative bacteria. In one study, a series of pyrazole-based sulfonamides were synthesized and screened for their in vitro activity. nih.gov Certain compounds from this series, particularly those with chloro substitutions, showed significant antibacterial effects when compared to the standard antibiotic, Ofloxacin. nih.gov The activity was assessed against bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govekb.eg

Similarly, other research has focused on novel pyrazole and pyranopyrazole derivatives, which also exhibited moderate to high antibacterial activity against these common pathogenic strains. ekb.eg The screening of another distinct set of pyrazole derivatives revealed notable activity against Listeria innocua, Staphylococcus aureus, and Escherichia coli, with specific compounds identified as having excellent bactericidal properties. rsc.org The mechanism for some derivatives is believed to involve the disruption of the bacterial cell wall or interference with DNA gyrase. vulcanchem.com

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Bacterial Strains Tested | Activity Level | Reference Standard | Source |

|---|---|---|---|---|

| Pyrazole-based Sulfonamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant | Ofloxacin | nih.gov |

| Pyranopyrazole Derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to High | Chloramphenicol | ekb.eg |

| Substituted Pyrazoles | L. innocua, S. aureus, E. coli | Excellent | N/A | rsc.org |

| Carboxylic Acid Derivative | S. aureus (MRSA), E. coli | Broad-spectrum | N/A | vulcanchem.com |

Antifungal Activity Evaluation

The investigation of pyrazole derivatives extends to their efficacy against fungal pathogens. Synthesized pyrazole-based sulfonamides were tested against fungal strains like Aspergillus niger and Aspergillus flavus, with some compounds proving to be potent antifungal agents comparable to the standard drug Fluconazole. nih.gov

Research into pyrazole carboxamides has identified compounds with remarkable in vitro activity against a range of phytopathogenic fungi, including Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov One isoxazole (B147169) pyrazole carboxylate derivative, in particular, demonstrated significant activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov Further studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides also showed that most of the synthesized compounds had moderate to excellent activity against seven types of plant-pathogenic fungi. nih.gov The mechanism of action for some of these derivatives is linked to the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, by targeting the CYP51 enzyme. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Fungal Strains Tested | Key Finding | Reference Standard | Source |

|---|---|---|---|---|

| Pyrazole-based Sulfonamides | A. niger, A. flavus | Potent activity | Fluconazole | nih.gov |

| Pyrazole Carboxamides | A. porri, M. coronaria, C. petroselini, R. solani | Notable activity, EC50 of 0.37 μg/mL against R. solani for one derivative | Carbendazol | nih.gov |

| Dihydrooxazoles | Candida species | Lower MIC values than fluconazole | Fluconazole | mdpi.com |

| Carboxylic Acid Amides | C. orbiculare, R. solani, P. infestans, B. cinerea, etc. | Moderate to excellent activity | Boscalid | nih.gov |

Anti-leishmanial Activity Profiling

Derivatives of pyrazole have emerged as promising candidates for the development of new anti-leishmanial agents. In vitro studies have demonstrated their efficacy against various Leishmania species. A study evaluating pyrazole and pyrano[2,3-c]pyrazole derivatives against Leishmania major promastigotes found that seven compounds exhibited promising activity, with IC50 values ranging from 34.79 to 43.55 μg/mL, which was more potent than the standard drug, Glucantime (IC50 of 97.31 μg/mL). nih.gov Structure-activity relationship analyses from this study indicated that the presence of a chlorine group on the pyrazole or an associated phenyl ring was favorable for anti-leishmanial effects. nih.gov

Other research has identified 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives active against both Leishmania infantum and Leishmania amazonensis. mdpi.com Two compounds from this series showed a profile against L. infantum similar to that of pentamidine (B1679287) but with lower cytotoxicity. mdpi.com Further studies have corroborated the potential of pyrazole-tetrazole hybrids and pyrazoles substituted with five-membered heterocycles against species such as L. braziliensis and L. aethiopica. researchgate.net

Table 3: In Vitro Anti-leishmanial Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Leishmania Species Tested | IC50 Values | Reference Standard | Source |

|---|---|---|---|---|

| Pyrano[2,3-c]pyrazoles | L. major | 34.79–38.51 μg/mL | Glucantime | nih.gov |

| Pyrazole Derivatives | L. major | 35.53–37.40 μg/mL | Glucantime | nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | L. infantum, L. amazonensis | 0.059–0.070 mM | Pentamidine | mdpi.com |

| Azole Antifungals (IF-2, IFO-3) | L. major | ≤8.9 μg/mL | Ketoconazole | nih.gov |

Anti-mycobacterial Activity against Specific Strains

The search for new treatments for tuberculosis has led to the investigation of pyrazole derivatives for their anti-mycobacterial properties. A series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl)pyrazoles were tested in vitro against isoniazid (B1672263) (INH)-susceptible Mycobacterium tuberculosis H37Rv and INH-resistant clinical isolates. nih.gov Several compounds were identified as highly active agents against both susceptible and resistant strains, acting as inhibitors of mycolic acid biosynthesis. nih.gov

Another study identified a pyrazole derivative, NSC 18725, that inhibits the growth of intracellular Mycobacterium tuberculosis by inducing autophagy in macrophages. frontiersin.org Structure-activity relationship studies revealed that a para-chlorophenyl substitution at the first position of the pyrazole ring was the most active scaffold. frontiersin.org Further research on different series of pyrrole (B145914) and pyrazinamide (B1679903) derivatives has also yielded compounds with high to moderate antitubercular activity against M. tuberculosis H37Rv, with MIC values as low as 31.25 μg/mL. ejpmr.comnih.gov

Table 4: In Vitro Anti-mycobacterial Activity of Selected Pyrazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Mycobacterial Strains Tested | Activity/Potency (MIC) | Mechanism of Action | Source |

|---|---|---|---|---|

| Pyrrole Derivatives | M. tuberculosis H37Rv | 31.25 μg/mL | InhA inhibition | ejpmr.com |

| Isonicotinoyl Pyrazoles | M. tuberculosis H37Rv, INH-resistant strains | Highly active | Mycolic acid biosynthesis inhibition | nih.gov |

| Pyrazole Derivative (NSC 18725) | Intracellular M. tuberculosis | 0.3125 μM | Autophagy induction | frontiersin.org |

| Pyrazinamide Analogs | M. tuberculosis, M. avium, M. intracellulare | Bacteriostatic and bactericidal | N/A | nih.gov |

Antiviral Activity against Various Pathogens

The antiviral potential of pyrazole derivatives has been explored, particularly in the context of emerging viral threats. A study investigating hydroxyquinoline-pyrazole candidates as antiviral agents found they possessed promising in vitro activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org The antiviral efficacy was assessed using plaque reduction assays and viral inhibition assays, which revealed potent inhibition of SARS-CoV-2 at low concentrations. rsc.org These findings highlight the potential of the pyrazole scaffold in the development of broad-spectrum antiviral therapeutics. rsc.org

Anti-inflammatory Potential in In Vitro Models

The pyrazole nucleus is a well-established scaffold in the design of anti-inflammatory agents, with marketed drugs like celecoxib (B62257) serving as prominent examples. rjpbr.com Research into novel pyrazole derivatives continues to yield compounds with significant anti-inflammatory properties in in vitro models. A study on new pyrazolo[3,4-d]pyrimidine derivatives evaluated their inhibitory potential against cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), as well as their ability to inhibit nitric oxide (NO) release. nih.gov

The results showed that most compounds exhibited inhibitory activity at the micromolar level and displayed notable selectivity towards COX-2. nih.gov One compound, in particular, was identified as a potent COX-2/5-LOX dual inhibitor with an IC50 of 1.837 µM for COX-2 and 2.662 µM for 5-LOX, alongside a 66.02% inhibition of NO release. nih.gov Such dual-inhibition profiles are of high interest in the development of anti-inflammatory drugs with potentially improved efficacy and safety profiles.

Table 5: In Vitro Anti-inflammatory Activity of a Pyrazolo[3,4-d]pyrimidine Derivative (Compound 8e) This table is interactive. You can sort and filter the data.

| Target | IC50 Value / % Inhibition | Activity Profile | Source |

|---|---|---|---|

| COX-2 | 1.837 µM | Potent inhibition | nih.gov |

| 5-LOX | 2.662 µM | Potent inhibition | nih.gov |

| NO Release | 66.02 % | Significant inhibition | nih.gov |

Other Documented In Vitro Pharmacological Activities of Pyrazole Derivatives

The pyrazole scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. nih.gov Beyond the specific applications of this compound, its core pyrazole structure is a key component in derivatives researched for various therapeutic targets. In vitro studies have explored their potential as antioxidants, antidiabetic agents, antidepressants, and enzyme inhibitors.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous chronic diseases. nih.gov Pyrazole derivatives have emerged as a significant class of compounds with potential antioxidant capabilities. nih.govnih.gov In vitro research has demonstrated that these compounds can mitigate oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. nih.gov